(1S,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL (1S,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17475304
InChI: InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m1/s1
SMILES:
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol

(1S,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17475304

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL -

Specification

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
IUPAC Name (1S,2R)-1-amino-1-(4-chloro-2-methoxyphenyl)propan-2-ol
Standard InChI InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m1/s1
Standard InChI Key RBPSTBRJXKDLFL-LHLIQPBNSA-N
Isomeric SMILES C[C@H]([C@H](C1=C(C=C(C=C1)Cl)OC)N)O
Canonical SMILES CC(C(C1=C(C=C(C=C1)Cl)OC)N)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₁₀H₁₄ClNO₂, with a molecular weight of 215.67 g/mol . Its IUPAC name, (1S,2R)-1-amino-1-(4-chloro-2-methoxyphenyl)propan-2-ol, reflects the presence of a chlorine atom at the para-position and a methoxy group at the ortho-position on the aromatic ring, coupled with a chiral amino alcohol backbone . The stereochemistry is defined by the (1S,2R) configuration, which critically influences its biological activity and synthetic accessibility .

Structural Features:

  • Aromatic System: A 4-chloro-2-methoxyphenyl group provides electron-withdrawing (Cl) and electron-donating (OCH₃) substituents, creating a polarized aromatic environment.

  • Amino Alcohol Core: The propan-2-ol chain contains both amino (-NH₂) and hydroxyl (-OH) groups, enabling hydrogen bonding and nucleophilic interactions .

  • Chirality: The two stereocenters at positions 1 and 2 dictate enantioselective interactions with biological targets .

Spectroscopic and Computational Data

  • SMILES Notation: C[C@H]([C@H](C1=C(C=C(C=C1)Cl)OC)N)O .

  • InChI Key: RBPSTBRJXKDLFL-LHLIQPBNSA-N .

  • 3D Conformation: Computational models predict intramolecular hydrogen bonding between the hydroxyl and amino groups, stabilizing a folded conformation .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₄ClNO₂
Molecular Weight215.67 g/mol
CAS Registry Number1270162-76-9
IUPAC Name(1S,2R)-1-amino-1-(4-chloro-2-methoxyphenyl)propan-2-ol

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (1S,2R)-1-amino-1-(4-chloro-2-methoxyphenyl)propan-2-ol typically involves asymmetric catalysis or resolution of racemic mixtures . Key methodologies include:

Chiral Pool Synthesis

Starting from enantiomerically pure precursors, such as (R)- or (S)-epichlorohydrin, the amino alcohol backbone is constructed via nucleophilic ring-opening reactions. The aromatic moiety is introduced through Friedel-Crafts alkylation or Suzuki-Miyaura coupling .

Catalytic Asymmetric Reduction

Ketone intermediates, e.g., 1-(4-chloro-2-methoxyphenyl)propan-2-one, undergo enantioselective reduction using transition-metal catalysts (e.g., Ru-BINAP complexes) to yield the desired (1S,2R) configuration . Reported enantiomeric excess (ee) values exceed 90% under optimized conditions.

Enzymatic Resolution

Racemic mixtures are resolved using lipases or esterases, which selectively hydrolyze one enantiomer of a prodrug ester. This method achieves high purity but requires additional steps to recover the desired isomer .

Table 2: Comparative Synthesis Strategies

MethodYield (%)ee (%)AdvantagesLimitations
Catalytic Asymmetric Reduction75–8590–95High stereoselectivityCost of chiral catalysts
Enzymatic Resolution60–7098–99Eco-friendlyMulti-step purification
Chiral Pool Synthesis80–90100No resolution neededLimited precursor availability

Industrial Scalability

Scale-up challenges include optimizing catalyst turnover numbers (TONs) and minimizing solvent waste. Continuous-flow reactors have shown promise in enhancing reaction efficiency and reproducibility .

Physicochemical Properties and Reactivity

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<1 mg/mL). Stability studies indicate decomposition above 150°C, with the hydroxyl group prone to oxidation under acidic conditions .

Reactivity Profile

  • Nucleophilic Sites: The amino group participates in Schiff base formation, while the hydroxyl group undergoes esterification or etherification.

  • Aromatic Electrophilic Substitution: The methoxy group directs electrophiles to the para-position, though steric hindrance from the chloro substituent moderates reactivity .

Table 3: Key Reactivity Trends

Reaction TypeReagentsProducts
AcylationAcetic anhydrideN-Acetyl derivative
OxidationKMnO₄ (acidic)Ketone (degradation)
Hydrogen BondingProtic solventsStabilized solvates
AssayTargetResult (IC₅₀/MIC)Source
SNRIHuman SERT/NET45 nM
AntibacterialS. aureus (ATCC 29213)28 µg/mL

Research Frontiers and Challenges

Enantioselective Catalysis

Improving catalyst efficiency and reducing metal leaching remain critical for large-scale production. Recent advances in organocatalysis offer metal-free alternatives but require validation .

Toxicity Profiling

Acute toxicity studies in rodent models indicate an LD₅₀ >500 mg/kg, suggesting a favorable safety profile. Chronic toxicity data are pending.

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